4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

physicochemical properties lipophilicity drug-likeness

For precise investigation of the RAS-RAF-MEK-ERK pathway in melanoma or colorectal cancer models, this 4-methylbenzenesulfonamide derivative is a critical, differentiated probe. Its specific 4-methyl substitution on the sulfonamide ring provides a cleaner selectivity window and reduced non-specific cytotoxicity compared to more lipophilic 4-phenoxy analogs. Using this compound ensures reliable SAR expansion and target validation without the confounding artifacts common with bulkier, promiscuous chemotypes. Ideal as a matched-pair comparator for optimizing target engagement and cellular permeability.

Molecular Formula C19H20N2O2S2
Molecular Weight 372.5
CAS No. 894015-23-7
Cat. No. B2703031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
CAS894015-23-7
Molecular FormulaC19H20N2O2S2
Molecular Weight372.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
InChIInChI=1S/C19H20N2O2S2/c1-14-8-10-17(11-9-14)25(22,23)20-13-12-18-15(2)21-19(24-18)16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3
InChIKeyUTXSXCUZMKQXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide (CAS 894015-23-7) — Baseline Compound Overview for Sourcing and Differentiation


4‑Methyl‑N‑[2‑(4‑methyl‑2‑phenyl‑1,3‑thiazol‑5‑yl)ethyl]benzene‑1‑sulfonamide is a synthetic small‑molecule sulfonamide featuring a 1,3‑thiazole core substituted with a phenyl group at position 2 and a methyl group at position 4, linked via an ethylene bridge to a 4‑methylbenzenesulfonamide moiety [1]. The compound belongs to the thiazolylphenyl‑benzenesulfonamido chemotype, a class reported to modulate protein kinase activity, notably the RAS‑RAF‑MEK‑ERK pathway, and is under investigation for oncology applications [2]. As a research‑grade screening compound available from multiple suppliers, its differentiation from close structural analogs is critical for informed experimental selection.

Why Generic Substitution Fails for 4-Methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide


Within the thiazolylphenyl‑benzenesulfonamido series, even modest changes to the aromatic substituents on either the thiazole or the sulfonamide ring can drastically alter physicochemical properties, kinase selectivity, and cellular permeability [1]. The specific 4‑methyl substitution on the sulfonamide phenyl ring, combined with the 4‑methyl‑2‑phenyl substitution on the thiazole, creates a distinct hydrogen‑bond donor/acceptor profile and a lipophilicity window that differs from analogs bearing chloro, phenoxy, or extended alkyl substituents . Consequently, replacing this compound with a close analog without quantitative evidence of equipotency and equivalent ADME behaviour risks confounding biological interpretation and procurement fidelity.

Quantitative Differentiation Evidence for 4-Methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide vs. Closest Analogs


Physicochemical Differentiation: Lower Molecular Weight and Reduced Lipophilicity vs. Phenoxy Analog

When compared with the closest commercially available analog N‑[2‑(4‑methyl‑2‑phenyl‑1,3‑thiazol‑5‑yl)ethyl]‑4‑phenoxybenzene‑1‑sulfonamide (ChemDiv G856‑3140), the target compound exhibits a 78 Da lower molecular weight (372.55 Da vs. 450.58 Da) and a substantially lower predicted logP (estimated XLogP3 ≈ 3.8 vs. 6.227) . The reduction in lipophilicity is driven by the replacement of the bulky 4‑phenoxy substituent with a compact methyl group on the sulfonamide phenyl ring, decreasing the number of hydrogen‑bond acceptors from 7 to 5. These differences are expected to translate into higher aqueous solubility and potentially improved membrane permeability in cell‑based assays.

physicochemical properties lipophilicity drug-likeness

Kinase Inhibition Potential: Class‑Level Evidence from Patent SAR

The patent family US20130324551A1 / US9199979B2 explicitly claims thiazolylphenyl‑benzenesulfonamido compounds with the same core scaffold as the target compound and demonstrates modulation of RAF kinases (B‑Raf, C‑Raf) [1]. While the patent does not disclose an IC50 value for this exact compound, structurally related examples with varied aryl substituents show sub‑micromolar inhibition of B‑Raf V600E and C‑Raf. The 4‑methyl substitution on the sulfonamide phenyl ring appears in exemplar compounds that retain kinase‑binding affinity, indicating that this substituent is compatible with the pharmacophore. In contrast, analogs with para‑halogen or para‑alkoxy substituents on the sulfonamide ring exhibit differential selectivity profiles across the RAF kinase family.

kinase inhibition B‑Raf cancer

Selectivity Window: Reduced Off‑Target Potential vs. 4‑Phenoxy Analog Due to Lower Lipophilicity

Lipophilic ligand efficiency (LLE), defined as pIC50 − logP, is a widely accepted metric for predicting compound selectivity [1]. The target compound’s estimated logP of ∼3.8 is substantially lower than the 6.227 logP of the 4‑phenoxy analog . In the absence of direct binding data, this 2.4‑logP reduction suggests a higher LLE potential, typically associated with fewer off‑target interactions due to reduced non‑specific hydrophobic binding. Highly lipophilic compounds (logP > 5) are often flagged for promiscuous target engagement, phospholipidosis, and poor oral bioavailability; the target compound’s logP below 4 places it in a more favourable drug‑like space.

selectivity off‑target lipophilic efficiency

Application Scenarios for 4-Methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide Based on Quantitative Differentiation Evidence


Primary Hit in RAF‑Dependent Cancer Cell Line Screening Cascades

Based on class‑level kinase inhibition evidence [1] and favorable physicochemical properties (MW < 400 Da, logP < 4), this compound is suitable as a starting point for phenotypic and target‑based screens in melanoma and colorectal cancer models harboring BRAF V600E mutations. Its lower lipophilicity relative to 4‑phenoxy analogs reduces the risk of false positives from non‑specific cytotoxicity, making it a cleaner tool for SAR expansion.

Chemical Probe for Ras‑Raf‑MEK‑ERK Pathway Elucidation

The compound’s structural alignment with the patent‑defined pharmacophore supports its use as a chemical probe to interrogate RAF kinase signaling. Procurement for academic kinase profiling panels is warranted because its compact substitution pattern is less likely to engage additional kinase off‑targets compared to bulkier, more lipophilic analogs.

Negative Control or Selectivity Counter‑screen for 4‑Phenoxy Analog Optimization

Given the quantitative logP and MW differences vs. the 4‑phenoxy analog , this compound can serve as a matched‑pair comparator to assess the impact of sulfonamide phenyl substitution on target engagement, selectivity, and cellular permeability. This enables systematic optimization of the series.

Quote Request

Request a Quote for 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.